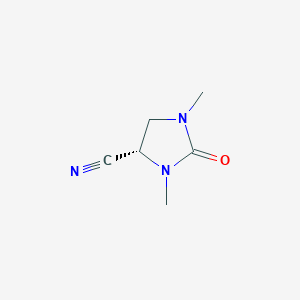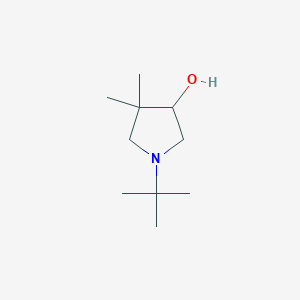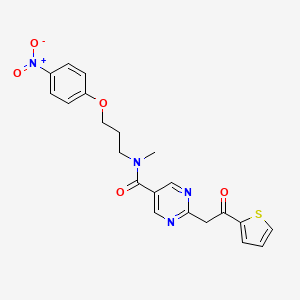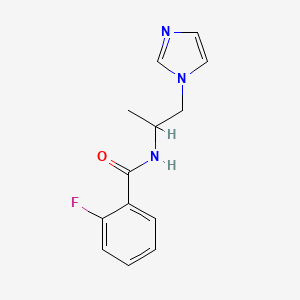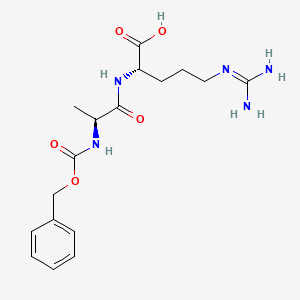
Z-Ala-Arg-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Ala-Arg-OH, also known as N-[(phenylmethoxy)carbonyl]-L-alanyl-L-arginine, is a dipeptide composed of the amino acids alanine and arginine. This compound is often used in peptide synthesis and research due to its specific properties and reactivity. It has a molecular formula of C17H25N5O5 and a molecular weight of 379.41 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Z-Ala-Arg-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the removal of the protecting group and coupling of the next amino acid. This cycle is repeated until the desired peptide is formed .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, increasing efficiency and reducing human error. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides .
化学反应分析
Types of Reactions
Z-Ala-Arg-OH can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or other electrophilic reagents.
Major Products Formed
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced peptide with altered functional groups.
Substitution: Modified peptides with new functional groups.
科学研究应用
Z-Ala-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in enzyme-substrate interactions and protein-protein interactions.
Medicine: Explored for its potential as a therapeutic agent in various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques
作用机制
The mechanism of action of Z-Ala-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can interact with negatively charged sites on proteins, facilitating binding and activity. The peptide can also undergo hydrolysis, releasing the individual amino acids, which can then participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
Z-Ala-Gly-OH: A dipeptide composed of alanine and glycine.
Z-Ala-Ala-OH: A dipeptide composed of two alanine residues.
Z-Phe-Ala-OH: A dipeptide composed of phenylalanine and alanine
Uniqueness
Z-Ala-Arg-OH is unique due to the presence of the arginine residue, which imparts specific chemical and biological properties. The guanidino group in arginine allows for unique interactions with proteins and enzymes, making this compound particularly useful in studies involving enzyme kinetics and protein interactions .
属性
分子式 |
C17H25N5O5 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H25N5O5/c1-11(21-17(26)27-10-12-6-3-2-4-7-12)14(23)22-13(15(24)25)8-5-9-20-16(18)19/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H4,18,19,20)/t11-,13-/m0/s1 |
InChI 键 |
IAJCBRQYWHEYSN-AAEUAGOBSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



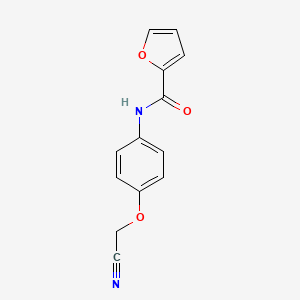
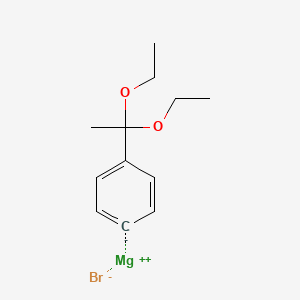
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
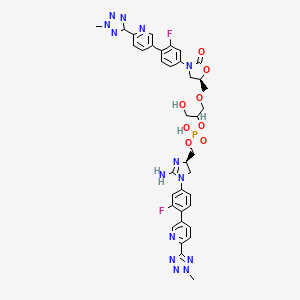
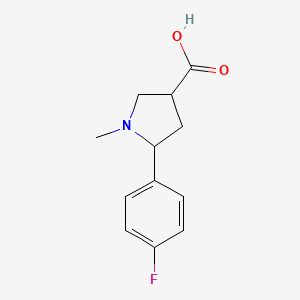
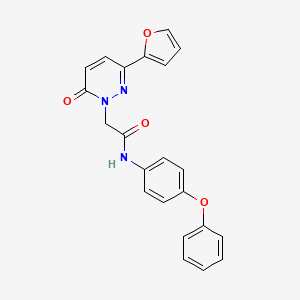
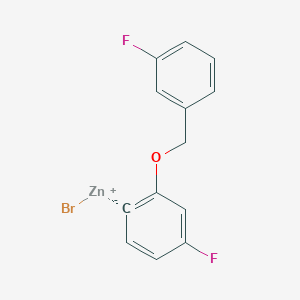
![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
